molecular formula C16H15ClN4O2S B1346000 Sulfaclorazole CAS No. 54063-55-7

Sulfaclorazole

Cat. No. B1346000
CAS RN: 54063-55-7
M. Wt: 362.8 g/mol
InChI Key: TZSHGYFVCVETTH-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance and where it is commonly found or used.



Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Sulfonamide Inhibitors and Their Applications

Sulfonamide Compounds : Sulfonamides, known for their bacteriostatic properties, have played a pivotal role in treating bacterial infections. Their scientific applications extend into various fields, including their use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents (notably for HIV), anticancer agents, and in treating Alzheimer’s disease. The exploration of sulfonamides has led to significant advancements in understanding and treating these conditions, showcasing their versatility and importance in medical research (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

Photocatalytic Degradation of Sulfamethoxazole : Research into the environmental impact of sulfonamides, such as sulfamethoxazole, highlights their persistence and the development of antibiotic resistance. Studies have focused on advanced oxidation processes, including photocatalytic degradation using TiO2-based nanocomposites, to effectively remove these compounds from water. Such research not only addresses the removal efficiency but also explores the underlying mechanisms and potential environmental benefits of these processes (Subhash Chandra et al., 2021).

Wastewater Treatment and Antibiotic Resistance

Removal in Wastewater Treatment Systems : The presence of sulfonamides like sulfamethoxazole in wastewater and their impact on microbial communities has been a significant concern. Studies have demonstrated the efficacy of biological treatment systems in removing these antibiotics and highlighted the importance of considering factors such as solid retention time and the dynamics of influent and effluent loading in treatment processes. These insights are crucial for designing effective wastewater treatment strategies that can mitigate the spread of antibiotic resistance (Polesel et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity information, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential new uses for the compound, or new methods of synthesis. It could also involve predicting how the compound’s use might change in the future, based on trends in science and technology.


properties

IUPAC Name

4-amino-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-11-9-16(21(19-11)14-4-2-3-12(17)10-14)20-24(22,23)15-7-5-13(18)6-8-15/h2-10,20H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSHGYFVCVETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202395
Record name Sulfaclorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfaclorazole

CAS RN

54063-55-7
Record name Sulfaclorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54063-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclorazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaclorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACLORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HX5F227D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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